

Technical Guide: Synthesis, Biological Activity, and Mechanistic Insights of a C₁₅H₁₂Br₂O Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propanone, 2,3-dibromo-1,3-diphenyl-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a specific ketone with the chemical formula C₁₅H₁₂Br₂O. The primary focus is on its chemical identity, synthesis, and biological activities, with a particular emphasis on its potential as an anticancer and antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The IUPAC name for the ketone with the molecular formula C₁₅H₁₂Br₂O, commonly referred to as a dibromochalcone, is 2,3-dibromo-1,3-diphenylpropan-1-one.^[1] This compound belongs to the chalcone family, which are precursors of flavonoids and are known for their wide range of biological activities. The presence of bromine atoms in the structure of 2,3-dibromo-1,3-diphenylpropan-1-one often enhances its biological potency.

Synthesis and Experimental Protocols

The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is typically achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by bromination of the α,β -unsaturated ketone.

Experimental Protocol: Synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)

- **Reaction Setup:** In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
- **Catalyst Addition:** Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Workup:** Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
- **Purification:** Filter the crude product, wash with water until neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Bromination of Chalcone

- **Dissolution:** Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.
- **Brominating Agent:** Slowly add a solution of bromine (1 equivalent) in the same solvent to the chalcone solution with constant stirring. The reaction is often carried out at room temperature or in an ice bath to control the reaction rate.
- **Reaction Completion:** The disappearance of the bromine color indicates the completion of the reaction.
- **Isolation:** The dibrominated product, 2,3-dibromo-1,3-diphenylpropan-1-one, often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into water.

- Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure compound.

Biological Activity and Data

Dibromochalcones, including 2,3-dibromo-1,3-diphenylpropan-1-one and its derivatives, have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer effects of brominated chalcones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anticancer Activity of Selected Brominated Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
|-------------|-------------------|--------------|-----------|
| H72 | MGC803 (Gastric) | 3.57 | [2] |
| H72 | HGC27 (Gastric) | 4.89 | [2] |
| H72 | SGC7901 (Gastric) | 5.61 | [2] |
| Compound 5 | AGS (Gastric) | < 1.0 μg/mL | [3] |
| Compound 7 | HL-60 (Leukemia) | < 1.57 μg/mL | [3] |

Antimicrobial Activity

Dibromochalcones have also been investigated for their activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.

Table 2: Antimicrobial Activity of Selected Dibromochalcone Derivatives

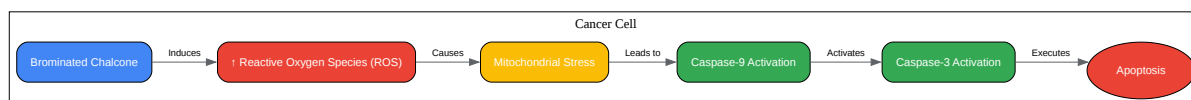
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|-------------|------------------|---------------|-----------|
| 3b | C. freundii | ~19 | [4] |
| 3g | C. freundii | ~19 | [4] |
| C-22 | Various Bacteria | 1.95 - 3.90 | [5] |
| CH-0y | Staphylococci | 15.625 - 62.5 | [6] |

Signaling Pathways and Mechanisms of Action

A significant mechanism through which brominated chalcones exert their anticancer effects is the induction of apoptosis via the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptotic Pathway

An increase in intracellular ROS can lead to oxidative stress, which in turn triggers a cascade of events culminating in apoptosis. This pathway often involves the mitochondria and a family of cysteine proteases called caspases.

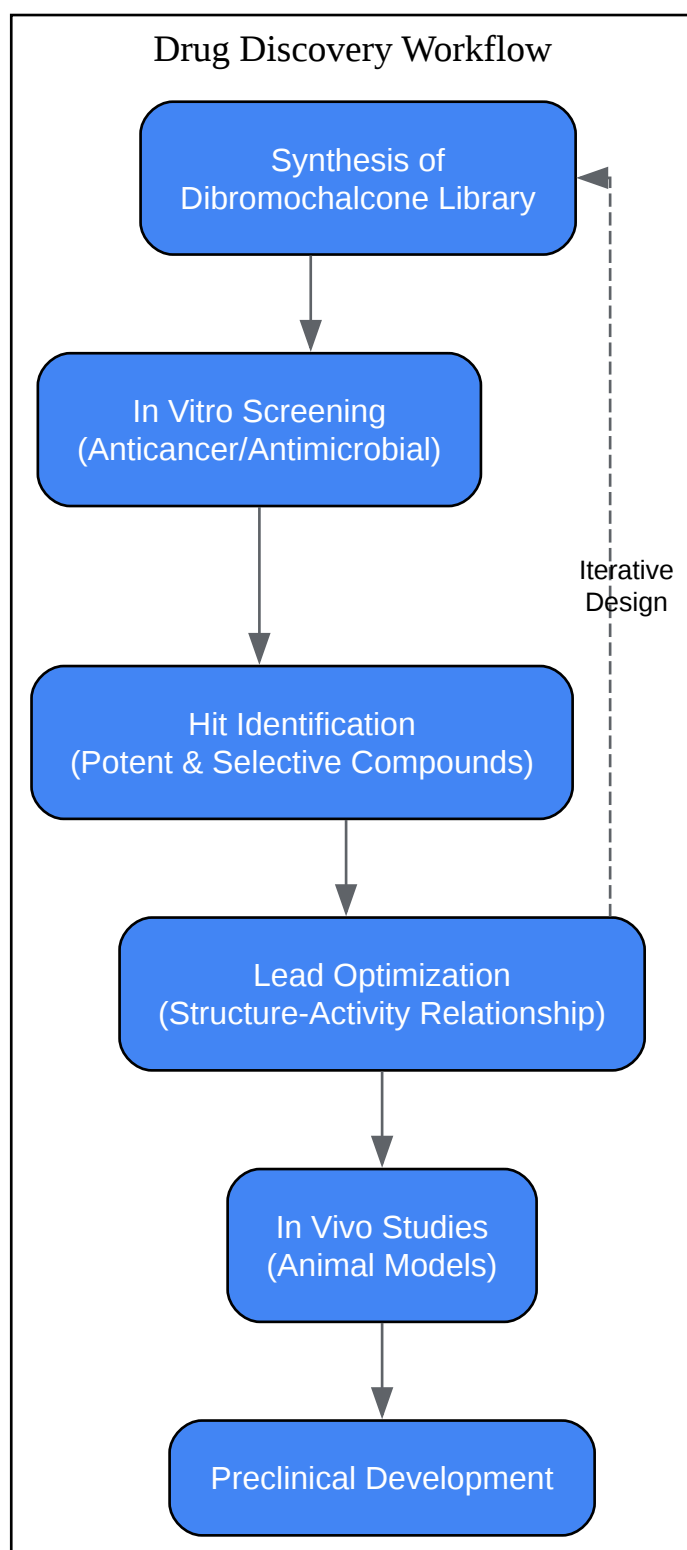


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Caption: ROS-mediated apoptotic pathway induced by brominated chalcones.

Experimental Workflow for Drug Discovery

The process of identifying and validating a new drug candidate from a class of compounds like dibromochalcones typically follows a structured workflow.



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Caption: Experimental workflow for the discovery of dibromochalcone-based drugs.

Conclusion

2,3-dibromo-1,3-diphenylpropan-1-one and related dibromochalcones represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their straightforward synthesis and potent biological activities make them attractive candidates for further investigation. Understanding their mechanisms of action, such as the induction of ROS-mediated apoptosis, is crucial for the rational design of more effective and selective drug candidates. The experimental workflow outlined in this guide provides a roadmap for the systematic evaluation and development of these compounds from the laboratory to potential clinical applications.

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- To cite this document: BenchChem. [Technical Guide: Synthesis, Biological Activity, and Mechanistic Insights of a C₁₅H₁₂Br₂O Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329671#iupac-name-for-c15h12br2o-ketone]

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